N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6S/c1-21-13-6-7-16(15(10-13)22-2)25(19,20)18-11-14-12-23-17(24-14)8-4-3-5-9-17/h6-7,10,14,18H,3-5,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHKXOAZUCEQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the sodium-dependent noradrenaline transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in various physiological processes such as the regulation of heart rate and blood pressure.
Mode of Action
The compound acts as an adrenergic neuron inhibitor . It slowly displaces norepinephrine from its storage in nerve endings. This action blocks the release of norepinephrine normally produced by nerve stimulation. The reduction in neurotransmitter release in response to sympathetic nerve stimulation, as a result of catecholamine depletion, leads to reduced arteriolar vasoconstriction.
Biochemical Pathways
The compound’s action primarily affects the sympathetic nervous system . By inhibiting the release of norepinephrine, it disrupts the normal function of this system, leading to a decrease in blood pressure
Biological Activity
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a spirocyclic structure and a sulfonamide moiety, is being investigated for various therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.46 g/mol. The compound's structure includes a dioxaspirodecane core, which contributes to its rigidity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.46 g/mol |
| IUPAC Name | This compound |
| CAS Number | 899957-61-0 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function. This interaction is crucial for the compound's potential as an antimicrobial agent.
- Cell Signaling Modulation : The spirocyclic structure may provide specific binding interactions with cellular receptors or proteins, influencing signaling pathways involved in cell proliferation or apoptosis.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives often exhibit significant antimicrobial properties. A study evaluating various derivatives of sulfonamides found that compounds similar to this compound showed effective inhibition against both gram-positive and gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 0.5 to 32 µg/mL depending on the bacterial strain tested.
Anticancer Potential
Preliminary investigations into the anticancer activity of this compound have shown promising results:
- Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induces apoptosis in a dose-dependent manner.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in sub-G1 phase cells indicating apoptosis, along with upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The study demonstrated that this compound exhibited superior activity compared to traditional sulfa drugs.
Case Study 2: Anticancer Activity
In another investigation involving the MCF-7 breast cancer cell line, treatment with varying concentrations of the compound resulted in a significant reduction in cell viability (p < 0.05). Further analysis revealed alterations in cell cycle distribution and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
